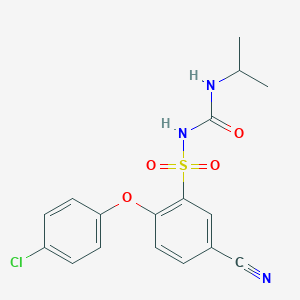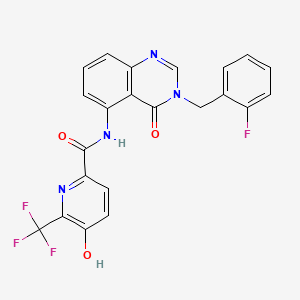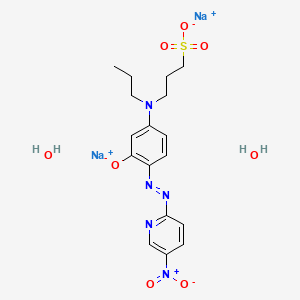
Nitro-PAPS (disodium dihydrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nitro-PAPS (disodium dihydrate) is a highly sensitive colorimetric reagent primarily used for the detection of iron (Fe(II)) in various samples. It has a maximal absorption wavelength of 592 nm, making it suitable for the determination of iron in serum and other biological samples. Additionally, it can be used to detect micro molar levels of copper, zinc, nickel, cobalt, and vanadium .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nitro-PAPS (disodium dihydrate) involves the reaction of 2-(5-nitro-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol with sodium hydroxide to form the disodium salt. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Nitro-PAPS (disodium dihydrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then crystallized and dried to obtain the disodium dihydrate form .
化学反应分析
Types of Reactions
Nitro-PAPS (disodium dihydrate) primarily undergoes complexation reactions with metal ions. It forms stable complexes with iron (Fe(II)), copper, zinc, nickel, cobalt, and vanadium, which can be detected colorimetrically .
Common Reagents and Conditions
The common reagents used in these reactions include the metal ions (Fe(II), Cu, Zn, Ni, Co, V) and the Nitro-PAPS reagent itself. The reactions are typically carried out in aqueous solutions under controlled pH conditions to ensure the formation of stable complexes .
Major Products Formed
The major products formed from these reactions are the metal-Nitro-PAPS complexes, which exhibit distinct color changes that can be measured spectrophotometrically. These complexes are used for the quantitative determination of the respective metal ions in various samples .
科学研究应用
Nitro-PAPS (disodium dihydrate) has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of Nitro-PAPS (disodium dihydrate) involves the formation of a complex with metal ions. The compound contains a pyridylazo group that binds to the metal ion, resulting in a color change that can be measured spectrophotometrically. This color change is due to the alteration in the electronic structure of the compound upon binding to the metal ion .
相似化合物的比较
Similar Compounds
2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP): Another colorimetric reagent used for the detection of metal ions.
2-(5-Chloro-2-pyridylazo)-5-diethylaminophenol (Cl-PADAP): Similar to Br-PADAP, used for metal ion detection.
2-(5-Nitro-2-pyridylazo)-5-diethylaminophenol (Nitro-PADAP): A variant of Nitro-PAPS with different substituents on the phenol ring.
Uniqueness
Nitro-PAPS (disodium dihydrate) is unique due to its high sensitivity and specificity for iron (Fe(II)) detection. Its maximal absorption wavelength of 592 nm allows for precise and accurate measurements, making it a preferred choice in various analytical applications .
属性
分子式 |
C17H23N5Na2O8S |
|---|---|
分子量 |
503.4 g/mol |
IUPAC 名称 |
disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate;dihydrate |
InChI |
InChI=1S/C17H21N5O6S.2Na.2H2O/c1-2-8-21(9-3-10-29(26,27)28)13-4-6-15(16(23)11-13)19-20-17-7-5-14(12-18-17)22(24)25;;;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,26,27,28);;;2*1H2/q;2*+1;;/p-2 |
InChI 键 |
VJDLDDQLRNWBDX-UHFFFAOYSA-L |
规范 SMILES |
CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)[N+](=O)[O-])[O-].O.O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


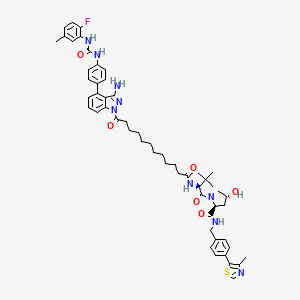
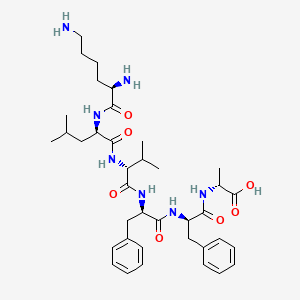
![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12386905.png)
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride](/img/structure/B12386906.png)
![sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12386912.png)
![(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one](/img/structure/B12386918.png)
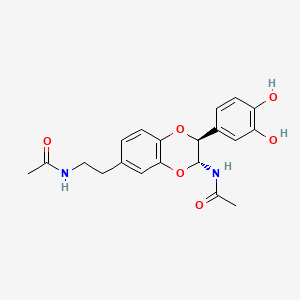
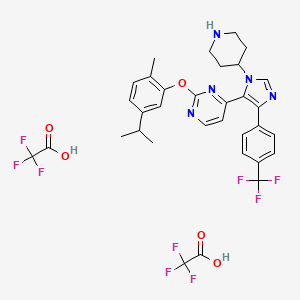
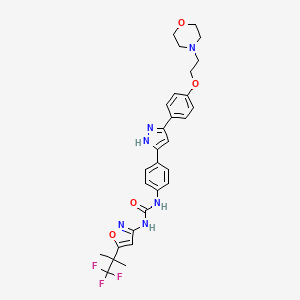
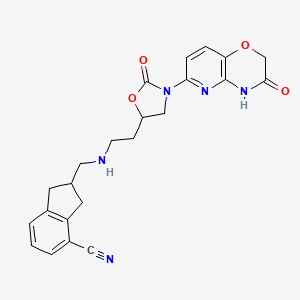
![N3-[(Tetrahydro-2-furanyl)methyl]uridine](/img/structure/B12386950.png)
![6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12386964.png)
